[2-(N-methylanilino)-2-oxoethyl] 4-cyanobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(N-methylanilino)-2-oxoethyl] 4-cyanobenzoate is an organic compound with a complex structure that includes both aniline and benzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(N-methylanilino)-2-oxoethyl] 4-cyanobenzoate typically involves the reaction of N-methylaniline with 4-cyanobenzoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions usually include a solvent like dichloromethane (DCM) and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions
[2-(N-methylanilino)-2-oxoethyl] 4-cyanobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline or benzoate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, [2-(N-methylanilino)-2-oxoethyl] 4-cyanobenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound has potential applications as a drug precursor. Its structural features allow for modifications that can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [2-(N-methylanilino)-2-oxoethyl] 4-cyanobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methoxy-2-oxoethyl)-2-methylpyridinium chloride
- 2-(3-methyl-benzo[1,4]dioxin-2-yl)-pyridine
- 1-(2-(2,4-dichlorophenyl)-2-oxoethyl)-4-methylpyridinium chloride
Uniqueness
Compared to similar compounds, [2-(N-methylanilino)-2-oxoethyl] 4-cyanobenzoate stands out due to its unique combination of aniline and benzoate groups. This structural feature provides distinct reactivity and stability, making it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
380170-61-6 |
---|---|
Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
[2-(N-methylanilino)-2-oxoethyl] 4-cyanobenzoate |
InChI |
InChI=1S/C17H14N2O3/c1-19(15-5-3-2-4-6-15)16(20)12-22-17(21)14-9-7-13(11-18)8-10-14/h2-10H,12H2,1H3 |
InChI Key |
HXROGCGIEAOBKW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COC(=O)C2=CC=C(C=C2)C#N |
solubility |
19.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.